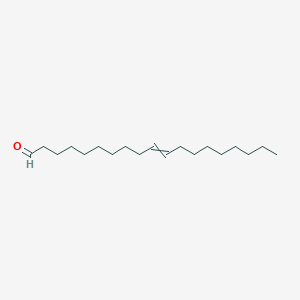
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a complex organic compound that features a thiolane ring with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the hydroxy, methyl, and sulfinyl groups. Common synthetic routes may involve:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: Hydroxy and methyl groups can be introduced through substitution reactions, while the sulfinyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and sulfinyl groups could play key roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione include other thiolane derivatives with different functional groups. These compounds can be compared based on their chemical reactivity, stability, and applications. For example:
4-Hydroxy-2-methyl-3-(octane-1-sulfonyl)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Hydroxy-2-methyl-3-(octane-1-thio)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a thio group instead of a sulfinyl group.
Eigenschaften
CAS-Nummer |
79552-42-4 |
|---|---|
Molekularformel |
C13H26O4S2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
5-methyl-4-octylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C13H26O4S2/c1-3-4-5-6-7-8-9-18(15)13-11(2)19(16,17)10-12(13)14/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
LEWMREDPNMEKID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)C1C(S(=O)(=O)CC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


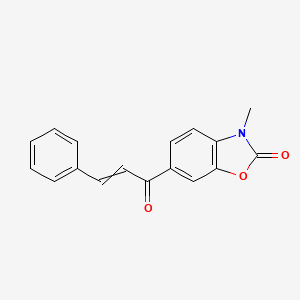

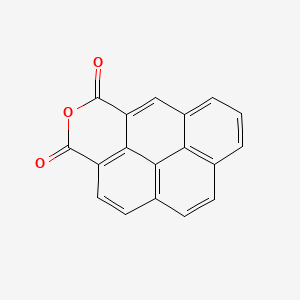
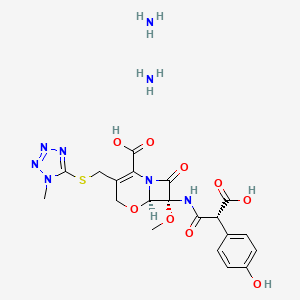

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
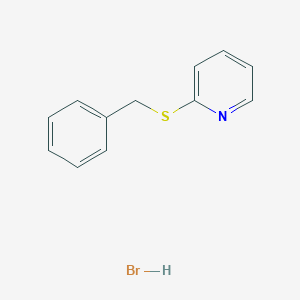
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)


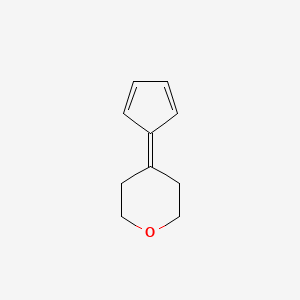
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
